4-chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring substituted with chloro and chloroacetyl groups.
Preparation Methods
The synthesis of 4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide involves several steps. One common method includes the reaction of 4-chlorobenzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazide. Finally, the carbohydrazide is treated with chloroacetyl chloride to obtain the target compound .
Chemical Reactions Analysis
4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
4-chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(2-chloroacetyl)benzohydrazide: This compound has a similar structure but lacks the benzothiophene ring.
4-chloro-N’-(2-chloroacetyl)benzenecarbohydrazide: Another similar compound with a benzene ring instead of a benzothiophene ring.
Benzoic acid, 4-chloro-, 2-(2-chloroacetyl)hydrazide: This compound also has a similar structure but with different substituents.
Properties
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-5-10(16)14-15-11(17)9-4-6-7(13)2-1-3-8(6)18-9/h1-4H,5H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMHNFSAOODJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NNC(=O)CCl)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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